molecular formula C19H15Cl3O3 B11153361 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11153361
M. Wt: 397.7 g/mol
InChI Key: TXRLKCKWAXAOLX-UHFFFAOYSA-N
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Description

6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. This compound is characterized by its unique structure, which includes a chromenone core substituted with chloro and dichlorobenzyl groups. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and a β-ketoester under acidic conditions.

    Chlorination: The chromenone core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 6-position.

    Etherification: The 7-hydroxy group of the chlorinated chromenone is etherified with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the chromenone core.

    Substitution: The chloro and dichlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 4-position and the dichlorobenzyl ether at the 7-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

Molecular Formula

C19H15Cl3O3

Molecular Weight

397.7 g/mol

IUPAC Name

6-chloro-7-[(3,4-dichlorophenyl)methoxy]-4-propylchromen-2-one

InChI

InChI=1S/C19H15Cl3O3/c1-2-3-12-7-19(23)25-17-9-18(16(22)8-13(12)17)24-10-11-4-5-14(20)15(21)6-11/h4-9H,2-3,10H2,1H3

InChI Key

TXRLKCKWAXAOLX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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